![molecular formula C9H18F2N2 B1481316 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine CAS No. 2092697-68-0](/img/structure/B1481316.png)
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine , have shown promise in anticancer research. They are being explored for their potential to inhibit cancer cell growth and metastasis. The compound’s structural features may interact with specific biological targets, contributing to the development of new anticancer drugs .
Antiviral Agents
The piperidine moiety is a key component in the synthesis of broad-spectrum antiviral agents. This compound could be used to design inhibitors against various viruses, including influenza and herpes simplex virus, by interfering with viral replication processes .
Antimicrobial Properties
Due to its structural flexibility, 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine can be utilized to create antimicrobial agents. Its ability to bind with bacterial proteins and disrupt their function makes it a valuable asset in developing new antibiotics .
Antifungal Activity
Piperidine derivatives are known for their antifungal properties. This compound can be modified to target fungal cell membranes or enzymes, leading to the development of treatments for fungal infections .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is being researched2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine could contribute to pain relief and inflammation reduction by modulating pain pathways and inflammatory responses .
Anti-Alzheimer’s Disease
Piperidine compounds have shown activity against Alzheimer’s disease by inhibiting enzymes like acetylcholinesterase. This compound could be part of a strategy to improve cognitive function and slow disease progression .
Antipsychotic and Antidepressant Effects
The structural characteristics of piperidine derivatives make them candidates for antipsychotic and antidepressant drugs. They may influence neurotransmitter systems in the brain, offering therapeutic benefits for mental health disorders .
properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2/c1-9(10,11)8-3-2-5-13(7-8)6-4-12/h8H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHQAGNVGDISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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